molecular formula C10H19NO B2752672 (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol CAS No. 2219371-07-8

(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol

Cat. No.: B2752672
CAS No.: 2219371-07-8
M. Wt: 169.268
InChI Key: PVVGISPGHQPFHV-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol: is a bicyclic compound featuring a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the bicyclo[2.2.2]octane structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the bicyclo[2.2.2]octane derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aminomethyl and hydroxymethyl groups.

Medicine:

    Drug Development: Due to its unique structure, the compound may exhibit biological activity and can be explored as a potential lead compound for the development of new drugs.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-2-methanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.

    (2-Hydroxymethyl)bicyclo[2.2.2]octane: Similar structure but without the aminomethyl group, limiting its applications in biochemical studies.

    (2-(Aminomethyl)bicyclo[2.2.2]octane:

Uniqueness: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGISPGHQPFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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